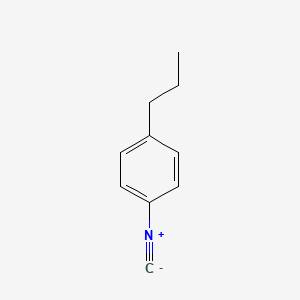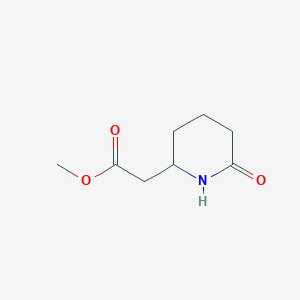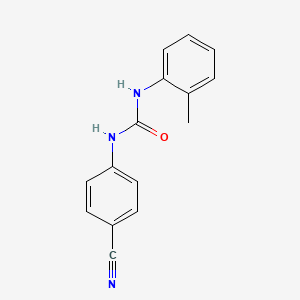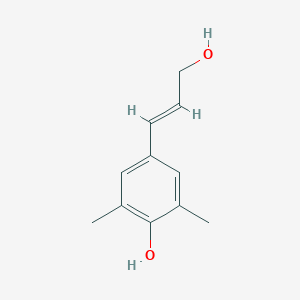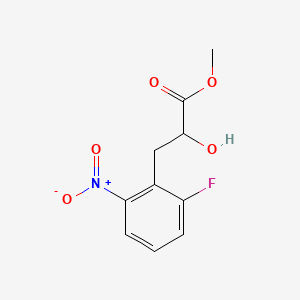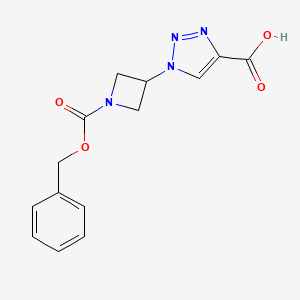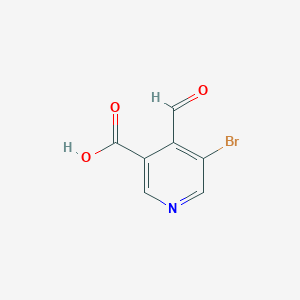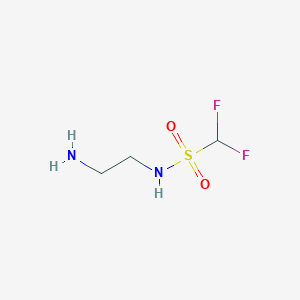
tert-butyl1-(2-aminoethyl)-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The tert-butyl group is attached to the nitrogen atom of the carbamate, and the aminoethyl group is attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate and an aminoethyl group. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can undergo oxidation reactions, where the aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imines, amides
Reduction: Primary amines
Substitution: Various substituted imidazole derivatives
Applications De Recherche Scientifique
Chemistry: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe to investigate biological pathways involving imidazole-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its imidazole ring is a common motif in many biologically active molecules.
Industry: In the industrial sector, tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate can be used in the production of polymers, coatings, and other materials that require specific chemical properties imparted by the imidazole ring and carbamate group.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The aminoethyl group can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Di-tert-butyl ethane-1,2-diylbis((2-aminoethyl)carbamate)
Comparison: tert-Butyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. In contrast, similar compounds with piperazine or ethane backbones may exhibit different reactivity and biological activity. The imidazole ring’s ability to participate in hydrogen bonding and metal coordination makes it particularly valuable in medicinal chemistry and enzyme studies.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
tert-butyl 1-(2-aminoethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8-6-13(5-4-11)7-12-8/h6-7H,4-5,11H2,1-3H3 |
Clé InChI |
MPXPQZLMYKHGOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN(C=N1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)

